Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole

Anticonvulsant Strychnine-induced seizure model Glycine receptor agonist

4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole (CAS 116850-44-3), also known as MDL 27531, is a 4H-1,2,4-triazole derivative that acts functionally as a glycine receptor agonist. It is the reference compound from a series of 5-aryl-3-(alkylthio/sulfonyl)-4H-1,2,4-triazoles characterized by selective antagonism of strychnine-induced convulsions.

Molecular Formula C10H11N3O2S
Molecular Weight 237.28 g/mol
CAS No. 116850-44-3
Cat. No. B049882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole
CAS116850-44-3
Synonyms4-methyl-3-methylsulfonyl-5-phenyl-4H-1,2,4-triazole
5-phenyl-4-methyl-3-(methylsulfonyl)-4H-1,2,4-triazole
MDL 27,531
MDL 27531
MDL-27531
Molecular FormulaC10H11N3O2S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCN1C(=NN=C1S(=O)(=O)C)C2=CC=CC=C2
InChIInChI=1S/C10H11N3O2S/c1-13-9(8-6-4-3-5-7-8)11-12-10(13)16(2,14)15/h3-7H,1-2H3
InChIKeyDPGDRICHXKQXEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer’s Guide to 4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole (MDL 27531): Key Scientific Fingerprint


4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole (CAS 116850-44-3), also known as MDL 27531, is a 4H-1,2,4-triazole derivative that acts functionally as a glycine receptor agonist [1]. It is the reference compound from a series of 5-aryl-3-(alkylthio/sulfonyl)-4H-1,2,4-triazoles characterized by selective antagonism of strychnine-induced convulsions [2]. The compound possesses a methylsulfonyl group at position 3, a phenyl ring at position 5, and a methyl substituent on N4, which collectively confer a distinct anticonvulsant selectivity and in vivo side-effect profile relative to both earlier series analogs and classical anticonvulsants [1][2].

Why Not Any 1,2,4-Triazole? The Selectivity Trap That Rules Out Simple Substitution


Isomeric 1,2,4-triazoles sharing the same core atoms but differing in the position of substituents or the oxidation state of sulfur show profoundly different anticonvulsant activity. The 1H-tautomers and 5-aryl-3-(alkylthio)-1H-1,2,4-triazoles are essentially inactive across multiple seizure models, while within the active 4H-series, replacement of the methylsulfonyl group with methylthio shifts potency but may alter selectivity [1]. Furthermore, the substitution pattern on the 5-phenyl ring dramatically influences both potency and selectivity; for example, the 2-fluorophenyl analog (3s) is the most potent strychnine antagonist but less selective than the 3-fluorophenyl sulfonyl analog (3aa) [1]. Therefore, exchanging MDL 27531 for a close structural analog without matching the exact substitution pattern risks losing either seizure selectivity, oral activity, or the favorable side-effect margin that distinguishes this compound from classical anticonvulsants and muscle relaxants [2].

Quantitative Evidence: Where MDL 27531 Separates From Closest Analogs and Standard-of-Care


Strychnine Seizure ED50: MDL 27531 vs. the Most Potent Analog (3s) vs. the Most Selective Analog (3aa)

In the mouse strychnine-induced tonic extensor seizure assay, MDL 27531 (3c) blocked seizures with an ED50 of 12.8 mg/kg i.p. (30 min pre-treatment) and 7.3 mg/kg p.o. [1]. The most potent compound in the series, 5-(2-fluorophenyl)-4-methyl-3-(methylthio)-4H-1,2,4-triazole (3s), showed greater potency, whereas the most selective antagonist, 5-(3-fluorophenyl)-4-methyl-3-(methylsulfonyl)-4H-1,2,4-triazole (3aa), achieved higher selectivity at the cost of some potency [2]. MDL 27531 thus occupies a middle ground: it retains robust oral activity while delivering a selectivity window not available from the most potent analog.

Anticonvulsant Strychnine-induced seizure model Glycine receptor agonist

Seizure Selectivity Ratio: MDL 27531 vs. Diazepam, Valproic Acid, and Phenytoin

MDL 27531 selectively antagonizes strychnine seizures while showing little or no activity against seizures induced by bicuculline, quinolinic acid, mercaptopropionic acid, maximal electroshock, or audiogenic stimuli [1]. Against pentylenetetrazol (PTZ)-induced seizures, MDL 27531 has an ED50 of 55 mg/kg, yielding a PTZ/strychnine ED50 ratio of 4.3 (i.p.) [1]. This profile contrasts with diazepam, valproic acid, and diphenylhydantoin, all of which exhibit broader-spectrum anticonvulsant activity [1]. The narrow spectrum of MDL 27531 mechanistically aligns with functional glycine agonism rather than GABAergic or sodium-channel modulation.

Anticonvulsant selectivity Pentylenetetrazol seizure model Side-effect margin

Safety Margin: Side-Effect Ratios Compared to Diazepam and Baclofen

MDL 27531 antagonized strychnine seizures at doses that did not produce sedation (suppression of spontaneous motor activity), motor ataxia (rotarod disruption), muscle relaxation (inhibition of morphine-induced Straub tail), or CNS depression (potentiation of hexobarbitone sleep time) [1]. The ratios of doses producing side effects to the anticonvulsant ED50 were uniformly more favorable for MDL 27531 than for diazepam or baclofen [1]. For instance, the rotarod deficit ED50 / strychnine seizure ED50 ratio for MDL 27531 was substantially higher than that for diazepam, indicating a wider margin between efficacy and motor impairment.

Therapeutic index Side-effect profile Muscle relaxant comparison

Oral Bioavailability: MDL 27531 Is More Potent Orally Than Parenterally

A distinctive pharmacokinetic feature of MDL 27531 is that its oral ED50 (7.3 mg/kg) is lower than its intraperitoneal ED50 (12.8 mg/kg) for strychnine seizure blockade [1]. This oral > parenteral potency relationship is uncommon among CNS-active small molecules and suggests efficient gastrointestinal absorption and possibly first-pass metabolic activation or favorable brain penetration after oral dosing [1]. Comparative oral ED50 data for the fluoro-substituted analogs (3s, 3aa) are not available in the primary sources, making MDL 27531 the only member of this series with validated oral efficacy.

Oral bioavailability Route of administration In vivo pharmacokinetics

In Vivo Spasticity Efficacy: Reduction of Hyperreflexia in Chronic Spinal Rat Model

In a chronic spinal cord transection model of spasticity (rats, 5–10 weeks post-injury), MDL 27531 (designated 3c) reduced the occurrence of hyperreflexia, demonstrating functional glycine-agonist-like properties in vivo [1]. While the most selective analog 3aa was identified as the most selective antagonist in seizure assays, only MDL 27531 was advanced into the spasticity model, and the reduction of hyperreflexia was observed without displacement of [³H]strychnine binding in vitro [1]. Instead, MDL 27531 enhanced muscimol-stimulated ³⁶Cl⁻ influx in rat cerebellar membranes, suggesting an interaction with the GABAA receptor [1].

Spasticity model Spinal cord injury Hyperreflexia reduction

Binding Selectivity: No Displacement at Glycine, GABA, BDZ, or Picrotoxin Sites

Despite its functional glycine-agonist-like profile, MDL 27531 at concentrations up to 100 µM did not displace [³H]strychnine binding from mouse brainstem/spinal cord membranes, nor did it displace [³H]muscimol (GABA site), [³H]flunitrazepam (benzodiazepine site), or [³⁵S]TBPS (picrotoxin/chloride channel site) from rat cortical membranes [1]. In contrast, the 1994 JMC paper reported that analog 3aa did not displace [³H]strychnine binding either, but analog 3c enhanced muscimol-stimulated ³⁶Cl⁻ influx [2]. This lack of direct binding competition indicates an allosteric or indirect mechanism that is distinct from orthosteric glycine site agonists.

Receptor binding Glycine receptor GABAA receptor Selectivity screening

Best-Fit Applications for 4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole Based on Quantitative Evidence


Functional Glycine Receptor Pharmacology Studies

MDL 27531 is the preferred tool compound for labs studying functional glycine receptor agonism in vivo. Unlike direct orthosteric glycine site ligands, it does not displace [³H]strychnine binding at concentrations up to 100 µM [1], allowing researchers to probe allosteric or indirect glycine receptor modulation without confounding from orthosteric competition. Its selective blockade of strychnine-induced seizures (ED50 = 12.8 mg/kg i.p.) and lack of activity against other convulsant models make it a clean phenotypic readout for glycinergic pathway engagement [1].

Spinal Spasticity and Reflex Control Dysfunction Models

MDL 27531 is the only compound in its chemical series validated in a chronic spinal transection spasticity model, where it reduced hyperreflexia in rats 5–10 weeks post-injury [2]. This disease-relevant efficacy, combined with a favorable side-effect margin relative to diazepam and baclofen [1], positions MDL 27531 as the lead tool for preclinical spasticity research, particularly when motor-impairing confounds must be minimized.

Comparative Anticonvulsant Profiling and Selectivity Screening

With a PTZ/strychnine ED50 ratio of 4.3, MDL 27531 serves as a narrow-spectrum anticonvulsant standard for benchmarking novel compounds against the broad-spectrum profiles of diazepam, valproic acid, and phenytoin [1]. Its oral bioavailability (oral ED50 = 7.3 mg/kg, 43% more potent than i.p.) further enables chronic dosing paradigms that are impractical with compounds lacking validated oral activity [1].

GABAA Receptor Allosteric Modulation Research

MDL 27531's ability to enhance muscimol-stimulated ³⁶Cl⁻ influx in cerebellar membranes without directly binding to GABA, benzodiazepine, or picrotoxin sites [2] makes it a unique probe for studying non-canonical GABAA receptor modulation. Researchers investigating cross-talk between glycine and GABA systems can use MDL 27531 as a chemical tool that functionally engages both systems through distinct, non-orthosteric mechanisms.

Quote Request

Request a Quote for 4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.